1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one
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Overview
Description
1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one is a complex organic compound with the molecular formula C24H18N2O4 and a molecular weight of 398.41 g/mol . This compound is characterized by its unique structure, which includes a pyridinone core substituted with nitrophenyl and diphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyridinone compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene: This compound shares the nitrophenyl group but differs in its core structure, which is based on a stilbene rather than a pyridinone.
1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine: Another compound with a nitrophenyl group, but with a piperazine core.
Uniqueness
1-[(4-Nitrophenyl)methoxy]-4,6-diphenyl-1,2-dihydropyridin-2-one is unique due to its combination of a pyridinone core with nitrophenyl and diphenyl groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-24-16-21(19-7-3-1-4-8-19)15-23(20-9-5-2-6-10-20)25(24)30-17-18-11-13-22(14-12-18)26(28)29/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLUHAWWJKZZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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